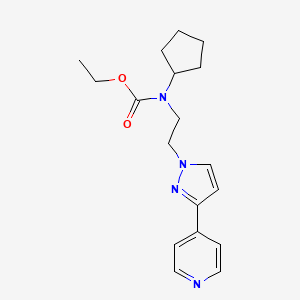

ethyl cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Descripción

Propiedades

IUPAC Name |

ethyl N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-2-24-18(23)22(16-5-3-4-6-16)14-13-21-12-9-17(20-21)15-7-10-19-11-8-15/h7-12,16H,2-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWWHENPOIMZRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CCN1C=CC(=N1)C2=CC=NC=C2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

Ethyl cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity:

- Molecular Formula : C17H22N4O2

- Molecular Weight : 350.45 g/mol

- Functional Groups : Cyclopentyl, Pyrazole, Pyridine, Carbamate

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O2 |

| Molecular Weight | 350.45 g/mol |

| Functional Groups | Cyclopentyl, Pyrazole, Pyridine, Carbamate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream effects in cellular signaling pathways.

Research indicates that compounds with similar structural motifs often exhibit inhibition of key enzymes involved in metabolic pathways. For instance, the presence of the pyrazole moiety is known to enhance binding affinity towards carbonic anhydrase enzymes, which are vital for physiological processes like pH regulation and ion transport .

Antimicrobial Activity

Studies have shown that derivatives containing pyrazole and pyridine rings exhibit moderate antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 250 µg/mL .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its interaction with inflammatory pathways. Inhibition of cyclooxygenase enzymes (COX), particularly COX-2, is a common mechanism for anti-inflammatory drugs. Pyrazole derivatives are known to exhibit COX inhibitory activity, suggesting that this compound may also possess similar properties .

Anticancer Activity

Recent studies have indicated that compounds with a pyrazole structure can act as inhibitors in various cancer-related signaling pathways, including the RAS/RAF/MEK/ERK pathway. This pathway is crucial for cell proliferation and survival; thus, targeting it can lead to therapeutic effects in cancer treatment .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated several pyrazole derivatives for their antimicrobial properties against common pathogens. This compound showed significant inhibition against Bacillus subtilis with an MIC value comparable to established antibiotics .

- Anti-inflammatory Mechanism Investigation : Another investigation focused on the anti-inflammatory potential of pyrazole-containing compounds. Results indicated that these compounds could reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism through which this compound may exert its effects .

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth and induce apoptosis through modulation of key signaling pathways associated with tumor progression .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Several compounds in patent filings share structural motifs with ethyl cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate, though differences in substituents and core scaffolds influence their properties:

These analogues highlight the prevalence of cyclopentyl and carbamate/ester groups in bioactive molecules, but the pyridine-pyrazole system in the target compound may offer unique binding interactions absent in these examples .

Functional Group Variations

- Phosphonite vs. Carbamate: Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate () shares a cyclopentyl group but replaces the carbamate with a phosphonite ester. Phosphonites are typically more electrophilic and reactive than carbamates, suggesting divergent stability and biological targeting .

- Pyrazole vs. Indazole : The compound in features an indazole ring instead of pyrazole. Indazoles often exhibit stronger π-π stacking and hydrogen-bonding capabilities, which could enhance receptor affinity compared to pyrazole systems .

Q & A

Q. Methodological Answer :

- Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine derivatives under reflux conditions to form the pyrazole core .

- Carbamate Formation : Use cyclopentyl isocyanate with a pyrazole-ethylamine intermediate in anhydrous THF, catalyzed by triethylamine, to introduce the carbamate group .

- Purification : Employ column chromatography (silica gel, DCM/EtOAc gradient) followed by recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (UV detection at 254 nm) .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Q. Methodological Answer :

- NMR Analysis : Use - and -NMR to verify pyrazole ring proton signals (δ 7.8–8.2 ppm for pyridinyl protons) and carbamate carbonyl resonance (δ 155–160 ppm) .

- X-Ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine using SHELXL (SHELX-2018) to resolve stereochemical ambiguities, particularly around the cyclopentyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the pyrazole and pyridine rings?

Q. Methodological Answer :

- Analog Synthesis : Replace pyridin-4-yl with pyridin-3-yl or pyridin-2-yl to assess positional effects. Substitute cyclopentyl with cyclohexyl or tert-butyl to study steric impacts .

- Biological Assays : Test analogs against kinase targets (e.g., JAK2 or EGFR) using fluorescence polarization assays. Compare IC values to correlate substituent effects with inhibitory potency .

- Data Interpretation : Apply multivariate regression analysis to quantify contributions of substituent electronic (Hammett σ) and lipophilic (logP) parameters to activity .

Advanced: What computational approaches are suitable for predicting the binding mode of this compound to potential protein targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into ATP-binding pockets (e.g., PDB: 1M17 for kinase targets). Prioritize poses with hydrogen bonds to pyridinyl nitrogen and carbamate carbonyl .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints (e.g., hydrophobic contacts with cyclopentyl) .

Advanced: How can crystallographic data resolve conflicting reports about the compound’s conformational flexibility?

Q. Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model rotational disorder in the cyclopentyl group. Validate with R < 5% and CC > 0.9 .

- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O interactions between carbamate and pyridine) to identify rigid vs. flexible regions .

Advanced: What experimental protocols are recommended for assessing metabolic stability in vitro?

Q. Methodological Answer :

- Liver Microsome Assay : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 min with acetonitrile .

- LC-MS Analysis : Quantify parent compound depletion using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Calculate half-life (t) via first-order kinetics .

Advanced: How can researchers address discrepancies in HPLC purity assessments between laboratories?

Q. Methodological Answer :

- Column Selection : Compare C18 vs. phenyl-hexyl stationary phases to resolve co-eluting impurities (e.g., pyrazole regioisomers) .

- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.999), LOD/LOQ (<0.1%), and precision (%RSD < 2%) .

Advanced: What mechanistic studies can elucidate the compound’s reactivity under acidic or basic conditions?

Q. Methodological Answer :

- Degradation Kinetics : Monitor hydrolysis in 0.1 M HCl/NaOH at 25°C, 40°C, and 60°C. Identify degradation products via HRMS (e.g., cleavage of the carbamate group) .

- Isotope Labeling : Synthesize -labeled carbamate to track CO release using FTIR or GC-MS .

Advanced: How can in silico toxicity prediction tools complement experimental toxicity profiling?

Q. Methodological Answer :

- ADMET Prediction : Use SwissADME for bioavailability radar and ProTox-II for hepatotoxicity alerts. Cross-validate with Ames test data (TA98 strain) for mutagenicity .

- Mitochondrial Toxicity : Measure oxygen consumption rate (OCR) in HepG2 cells via Seahorse XF Analyzer to assess uncoupling effects .

Advanced: What strategies mitigate polymorphism-related challenges during formulation development?

Q. Methodological Answer :

- Polymorph Screening : Recrystallize from 10 solvents (e.g., methanol, acetone) and characterize via XRPD. Identify stable Form I (melting point: 180–182°C) .

- Dissolution Testing : Compare solubility of polymorphs in biorelevant media (FaSSIF/FeSSIF) to prioritize forms with >90% dissolution in 60 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.